![molecular formula C17H18ClN3O3 B4107453 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide](/img/structure/B4107453.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide
Overview
Description
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-methylbenzamide, commonly known as CNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
Mechanism of Action
CNPA is an irreversible inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the enzyme, leading to its inactivation. The inhibition is irreversible as the covalent bond cannot be broken. CNPA has a high affinity for cysteine proteases and is highly specific for them.
Biochemical and Physiological Effects:
CNPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CNPA has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory enzymes such as COX-2. Additionally, CNPA has been shown to have neuroprotective effects by inhibiting the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
CNPA has several advantages for lab experiments. It is a potent and specific inhibitor of cysteine proteases, making it an ideal tool for studying their structure and function. CNPA is also stable and easy to handle, making it suitable for long-term experiments. However, CNPA has some limitations. It is an irreversible inhibitor, which means that once it forms a covalent bond with the enzyme, it cannot be removed. This makes it difficult to study the reversibility of enzyme inhibition. Additionally, CNPA has some toxicity, which limits its use in vivo experiments.
Future Directions
There are several future directions for research on CNPA. One potential area of research is the development of CNPA analogs that have improved specificity and reduced toxicity. Another area of research is the study of the structure and function of cysteine proteases using CNPA as a tool. Additionally, CNPA can be used in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential applications of CNPA in scientific research.
Conclusion:
In conclusion, CNPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CNPA is a potent and specific inhibitor of cysteine proteases and has several biochemical and physiological effects. CNPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of CNPA in scientific research.
Scientific Research Applications
CNPA has several potential applications in the field of scientific research. It is primarily used in the study of protein-protein interactions, enzyme kinetics, and drug discovery. CNPA is a potent inhibitor of various enzymes such as cathepsin B, cathepsin L, and papain. It is also used in the study of the structure and function of proteins involved in cancer, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-5-2-3-6-14(12)17(22)20-10-4-9-19-15-8-7-13(18)11-16(15)21(23)24/h2-3,5-8,11,19H,4,9-10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFPQBPZUHZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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